molecular formula C17H20N4O4S B2519618 1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide CAS No. 1428360-29-5

1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B2519618
CAS No.: 1428360-29-5
M. Wt: 376.43
InChI Key: ABZSKCZORSBLMM-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a unique chemical compound with distinctive structural attributes. Its molecular composition combines a piperidine ring, a carboxamide group, and sulfonyl functionalities, indicating its potential relevance in various biochemical and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions

Industrial Production Methods: Scaling up for industrial production may involve batch or continuous flow methods. High-pressure reactors and specialized catalysts might be employed to ensure high efficiency and purity of the final product. Strict adherence to reaction conditions, such as temperature and pressure, is essential.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

  • Reduction: The carbonyl groups in the compound can be targeted by reducing agents to yield corresponding alcohols or amines.

  • Substitution: The piperidine ring can undergo various electrophilic or nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions.

Major Products Formed: Depending on the reaction, products can include sulfone derivatives, reduced alcohol/amine derivatives, or substituted piperidines.

Scientific Research Applications

Chemistry: Used in synthetic organic chemistry as an intermediate for complex molecules.

Biology: Potentially useful in studying enzyme inhibition and protein-ligand interactions, due to its functional groups.

Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or anti-inflammatory agents.

Industry: Utilized in the production of advanced materials, possibly in polymers or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

Mechanism of Action: This compound may act by binding to specific molecular targets, such as enzymes or receptors, interfering with their natural biological activity.

Molecular Targets and Pathways: Likely involves binding to key enzymes or proteins, possibly inhibiting their function or altering signal transduction pathways. Detailed studies are needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds: Compounds with similar structures include other piperidine carboxamides and sulfonyl derivatives.

Unique Attributes: What sets 1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide apart are its specific substituents on the piperidine ring and the presence of the dihydropyridazinone moiety, which may confer unique biological or chemical properties.

Enjoy exploring the complexities of this fascinating compound!

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-26(24,25)21-10-8-12(9-11-21)17(23)18-14-5-3-2-4-13(14)15-6-7-16(22)20-19-15/h2-7,12H,8-11H2,1H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSKCZORSBLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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